1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea
Description
1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a urea derivative characterized by dual thiophenyl substituents and a cyclopropane ring. The molecule features a central urea group (-NH-C(=O)-NH-) linked to a thiophen-2-ylmethyl moiety and a [1-(thiophen-3-yl)cyclopropyl]methyl group. Urea derivatives are known for their hydrogen-bonding capabilities, which influence both intermolecular interactions in crystal packing and biological activity .
Properties
IUPAC Name |
1-[(1-thiophen-3-ylcyclopropyl)methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c17-13(15-8-12-2-1-6-19-12)16-10-14(4-5-14)11-3-7-18-9-11/h1-3,6-7,9H,4-5,8,10H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWVZUVCWYZSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea can be achieved through several synthetic routes. One common method involves the reaction of thiophene derivatives with urea under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and condensation . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, where one of the thiophene rings is replaced by another functional group.
Scientific Research Applications
1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.
Comparison with Similar Compounds
Thiourea Hybrids ()
Thiourea derivatives, such as 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, exhibit urease inhibition due to the thiourea (-NH-C(=S)-NH-) group’s strong metal-coordinating ability. In contrast, the target urea compound lacks sulfur in the urea moiety, which may reduce direct enzyme inhibition but mitigate thiourea-associated toxicity .
Tetrahydrobenzo[b]thiophene Ureas ()
Compounds like 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) incorporate fused thiophene systems and hydrazone substituents. However, the target compound’s cyclopropyl group and simpler thiophenyl substituents may improve solubility and synthetic accessibility .
Functional Group Analysis
Thiophene Substitution Patterns
The target compound’s thiophen-2-yl and thiophen-3-yl groups differ from analogues with single thiophenyl systems (e.g., ’s 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol). The 3-position thiophene substitution is less common and may alter electronic distribution, affecting dipole interactions and binding selectivity .
Cyclopropane-containing Analogues ()
Montelukast Sodium contains a cyclopropyl-acetic acid group, which improves metabolic stability by resisting oxidative degradation.
Hydrogen Bonding and Crystal Packing
Urea derivatives form robust hydrogen-bonding networks. Graph set analysis () reveals that the target compound’s urea group can act as both donor (N-H) and acceptor (C=O), creating R₂²(8) motifs common in urea crystals. In contrast, thiourea analogues () exhibit stronger S···H-N interactions but may form less predictable packing patterns due to sulfur’s larger atomic radius .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea, with the CAS number 2415465-90-4, is a compound that belongs to the category of thioureas. Thioureas are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activities of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 292.4 g/mol. The structure features a thiophenic moiety which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiourea derivatives. For instance, compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1 | EKVX (lung cancer) | 1.7 | |
| 2 | RPMI-8226 (leukemia) | 21.5 | |
| 3 | OVCAR-4 (ovarian cancer) | 25.9 | |
| 4 | PC-3 (prostate cancer) | 28.7 | |
| 5 | CAKI-1 (renal cancer) | 15.9 |
These values indicate that the compound may possess selective toxicity towards certain cancer types, which is crucial for developing targeted therapies.
Antimicrobial Activity
Thioureas are also noted for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth in various pathogens.
The broad-spectrum activity against different pathogens suggests its potential as a therapeutic agent in infectious diseases.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, thiourea derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can modulate inflammatory pathways, potentially offering relief in conditions characterized by excessive inflammation.
Case Studies
Case Study 1: Antitumor Efficacy
A study explored the efficacy of a related thiourea compound on various human cancer cell lines. The results demonstrated that certain derivatives exhibited potent antitumor activity with IC50 values lower than standard chemotherapeutic agents, suggesting a promising alternative in cancer treatment strategies.
Case Study 2: Antimicrobial Testing
A series of tests were conducted on thiourea compounds against common bacterial strains, revealing significant inhibitory effects at low concentrations. These findings support the potential use of such compounds in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
